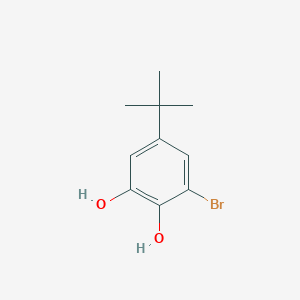

3-Bromo-5-tert-butylbenzene-1,2-diol

CAS No.: 38475-36-4

Cat. No.: VC7586376

Molecular Formula: C10H13BrO2

Molecular Weight: 245.116

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38475-36-4 |

|---|---|

| Molecular Formula | C10H13BrO2 |

| Molecular Weight | 245.116 |

| IUPAC Name | 3-bromo-5-tert-butylbenzene-1,2-diol |

| Standard InChI | InChI=1S/C10H13BrO2/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,12-13H,1-3H3 |

| Standard InChI Key | XGWHVLKOISKVLR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C(=C1)Br)O)O |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Identifiers

The IUPAC name for this compound is 3-bromo-5-(tert-butyl)benzene-1,2-diol, reflecting the positions of its substituents. Key identifiers include:

The tert-butyl group (C(C)(C)C) at position 5 introduces significant steric bulk, while the bromine atom at position 3 enhances electrophilic reactivity. The adjacent hydroxyl groups at positions 1 and 2 enable hydrogen bonding and chelation .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃BrO₂ | |

| Molecular Weight | 245.11 g/mol | |

| CAS Number | 38475-36-4 | |

| SMILES | CC(C)(C)C₁=CC(=C(C(=C₁)Br)O)O | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-bromo-5-tert-butylbenzene-1,2-diol typically involves bromination of a pre-functionalized benzene derivative. A plausible route, extrapolated from similar compounds , involves:

-

Diazotization and Hydrodehalogenation:

-

Hydroxylation:

-

Selective oxidation or hydroxylation introduces the diol groups. Protecting groups may be employed to prevent over-oxidation.

-

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 10°C | 84% | |

| Hydrodehalogenation | FeSO₄·7H₂O, DMF, H₂O | 84% |

Optimization Challenges

-

Steric Hindrance: The tert-butyl group complicates electrophilic substitution, necessitating elevated temperatures or catalysts.

-

Regioselectivity: Bromination must occur para to the tert-butyl group, requiring directing groups or precise conditions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar hydroxyl groups and nonpolar tert-butyl moiety:

-

Polar Solvents: Soluble in DMF, DMSO, and acetone due to hydrogen bonding.

-

Nonpolar Solvents: Limited solubility in hexane or toluene.

Stability under ambient conditions is likely high, though bromine may render it light-sensitive.

Spectroscopic Characterization

-

NMR (¹H): Peaks for aromatic protons appear δ 6.8–7.5 ppm, with tert-butyl protons at δ 1.3 ppm (singlet) .

-

IR: O-H stretches near 3200–3400 cm⁻¹; C-Br at 500–600 cm⁻¹ .

Applications in Organic Synthesis

Ligand Design

The diol’s hydroxyl groups enable chelation to metal centers. For example:

-

Palladium Catalysis: Analogous brominated tert-butyl compounds form ligands for C-O cross-coupling reactions .

-

Steric Modulation: The tert-butyl group prevents undesired side reactions by shielding the metal center .

Pharmaceutical Intermediates

Brominated aromatics are precursors in drug synthesis. The diol moiety may facilitate prodrug formulations via esterification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume